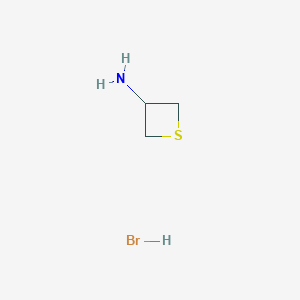

Thietan-3-amine hydrobromide

Description

BenchChem offers high-quality Thietan-3-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thietan-3-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

thietan-3-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.BrH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWLNHQBDHXNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693516 | |

| Record name | Thietan-3-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943437-99-8 | |

| Record name | Thietan-3-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Thietan-3-amine hydrobromide CAS number 128861-76-7"

The following technical guide details the chemical profile, synthesis, and application of Thietan-3-amine hydrobromide , a critical sulfur-containing heterocyclic building block.

Strategic Utility, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Thietan-3-amine hydrobromide (CAS 128861-76-7) is the stabilized salt form of 3-aminothietane, a four-membered sulfur-containing heterocycle. In modern drug discovery, it serves as a high-value bioisostere for cyclobutane, azetidine, and oxetane rings. Its primary utility lies in its ability to modulate lipophilicity (LogD) and metabolic stability without significantly altering the steric footprint of a lead compound.

Unlike its oxygen (oxetane) and nitrogen (azetidine) analogs, the thietane ring offers a unique "Three-in-One" chemical versatility: the sulfur atom can be selectively oxidized to sulfoxides (S=O) or sulfones (O=S=O), allowing medicinal chemists to fine-tune polarity and pKa post-synthesis. This guide outlines the handling, synthesis, and strategic deployment of this compound.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The hydrobromide salt is the preferred storage form due to the inherent instability and volatility of the free amine base, which is prone to ring-opening polymerization and oxidation.

| Property | Data |

| IUPAC Name | Thietan-3-amine hydrobromide |

| Synonyms | 3-Aminothietane HBr; 3-Thietanamine hydrobromide |

| Molecular Weight | 170.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 185–190 °C (Decomposes) |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O |

| Hygroscopicity | High (Store under desiccant) |

| Odor | Mild sulfurous (attenuated compared to free base) |

Strategic Utility in Drug Design

The "Three-in-One" Fragment Concept

Thietan-3-amine is not merely a spacer; it is a tunable scaffold. The sulfur atom allows for late-stage functionalization that dramatically alters physicochemical properties.

-

S(II) Thietane: Lipophilic, mimics cyclobutane.[1]

-

S(IV) Sulfoxide: Introduces chirality (if monosubstituted) and polarity; H-bond acceptor.

-

S(VI) Sulfone: Highly polar, strong electron-withdrawing group (EWG), metabolically stable.

Bioisosteric Relationships

The thietane ring possesses a "pucker" angle of ~35°, creating a specific vector for substituents at the 3-position. This geometric constraint is often exploited to lock pharmacophores into active conformations, improving potency compared to flexible alkyl chains.

Figure 1: Workflow for utilizing Thietan-3-amine to modulate lead compound properties.

Synthesis & Production Protocols

Expertise Note: While direct displacement of 3-halothietanes with ammonia is theoretically possible, it often leads to ring opening or polymerization. The most robust route for research-grade purity involves the reductive amination of thietan-3-one or the Gabriel synthesis approach.

Protocol A: Reductive Amination (Recommended for Scale-up)

This method avoids the use of toxic azide intermediates.

Reagents:

-

Ammonium Acetate (NH₄OAc)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Hydrobromic acid (48% aq)

Step-by-Step Methodology:

-

Imine Formation: Dissolve thietan-3-one (1.0 eq) in dry Methanol. Add Ammonium Acetate (10.0 eq) and stir at room temperature for 1 hour under N₂ atmosphere.

-

Reduction: Cool the mixture to 0°C. Slowly add NaBH₃CN (1.5 eq) portion-wise. Allow to warm to RT and stir for 12 hours.

-

Quench & Extraction: Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (DCM) x3.

-

Salt Formation (Critical): Dry the organic layer over Na₂SO₄.[2] Filter. Do not evaporate to dryness yet (free base is volatile).

-

Precipitation: Cool the DCM solution to 0°C. Add HBr (48% aq) or HBr in Acetic acid dropwise until pH < 3. The hydrobromide salt will precipitate.

-

Purification: Filter the white solid and wash with cold diethyl ether to remove residual sulfurous byproducts. Recrystallize from Ethanol/Ether if necessary.

Protocol B: Retrosynthetic Analysis

Figure 2: Retrosynthetic pathway from Epichlorohydrin to Thietan-3-amine HBr.

Analytical Characterization

To validate the identity of CAS 128861-76-7, the following spectral features must be observed.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 8.30 (br s, 3H): Ammonium protons (–NH₃⁺). Broad signal indicates salt formation.

-

δ 4.15 (m, 1H): Methine proton at C3. The quintet-like splitting arises from coupling to four adjacent protons on C2 and C4.

-

δ 3.45 (dd, 2H) & δ 3.20 (dd, 2H): Methylene protons at C2 and C4. These appear as distinct sets due to the puckered ring conformation, often simplifying to a multiplet in lower-resolution scans.

¹³C NMR (DMSO-d₆)

-

δ 42.1: C3 (CH-NH₃⁺)

-

δ 33.5: C2, C4 (CH₂-S)

Handling, Stability & Safety

Trustworthiness Check: This compound is a primary amine salt. While the HBr stabilizes it, the free base generated in situ during reactions is nucleophilic and air-sensitive.

-

Storage: Store at 2–8°C under Argon. The compound is hygroscopic; moisture absorption leads to hydrolysis and "clumping."

-

Incompatibility: Avoid strong oxidizing agents (unless intentional S-oxidation is desired) and strong bases (releases the volatile, malodorous free amine).

-

Toxicology:

References

-

PubChem. (2025).[4][7][9][5] Thietan-3-amine hydrobromide - Compound Summary. National Library of Medicine. [Link]

- Syngenta Participations AG. (2013). Processes for the preparation of thietanamine. WO2013007582A2.

- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Thietane-Containing Spirocycles. Journal of Organic Chemistry.

-

ChemRxiv. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. American Chemical Society.[9] [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Oxan-3-amine | C5H11NO | CID 5200320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Thietan-3-amine | C3H7NS | CID 14594132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Thietan-3-amine Hydrobromide

Prepared by: Gemini, Senior Application Scientist

Introduction

Thietan-3-amine and its salts, such as the hydrobromide, are valuable saturated heterocyclic building blocks in medicinal chemistry and drug development.[1] The four-membered thietane ring, a sulfur analog of oxetane, imparts unique physicochemical properties to molecules, including improvements in metabolic stability and aqueous solubility. A thorough understanding of the spectroscopic signature of Thietan-3-amine hydrobromide is critical for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry workflows.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Thietan-3-amine hydrobromide. It combines data from related structures with established spectroscopic principles to offer a comprehensive reference for researchers. The causality behind spectral features is explained to provide a deeper understanding of the structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Thietan-3-amine hydrobromide in solution. The hydrobromide salt form significantly influences the chemical environment, particularly of the protons and carbons near the ammonium group, compared to the free amine.

Rationale for Experimental Protocol

The choice of solvent is critical for NMR analysis of amine salts. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. D₂O is often preferred for its ability to readily dissolve the salt and exchange with the acidic N-H protons, which simplifies the spectrum by causing their signal to disappear. DMSO-d₆, being aprotic, allows for the observation of the N-H protons, which typically appear as a broad signal due to coupling with the quadrupolar ¹⁴N nucleus and chemical exchange. For this guide, we will reference a protocol using D₂O to achieve a high-resolution spectrum of the carbon skeleton.

Detailed Experimental Protocol: NMR

-

Sample Preparation : Accurately weigh 5-10 mg of Thietan-3-amine hydrobromide. Dissolve the sample in ~0.6 mL of Deuterium Oxide (D₂O) in a clean vial.[2]

-

Transfer : Using a glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure no solid particulates are transferred.[2]

-

Instrumentation : The analysis is performed on a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

The residual HDO signal (around 4.79 ppm) will be used as the reference.

-

Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[3]

-

Visualization: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Predicted NMR Data and Interpretation

The protonation of the amine group to form an ammonium salt causes significant deshielding (a downfield shift) of the adjacent protons and carbons due to the electron-withdrawing inductive effect of the positive charge.

Table 1: Predicted ¹H and ¹³C NMR Data for Thietan-3-amine Hydrobromide in D₂O

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-3 | 4.3 - 4.5 | Quintet (p) | 1H | - |

| H-2, H-4 (axial) | 3.8 - 4.0 | dd | 2H | - |

| H-2, H-4 (equat) | 3.5 - 3.7 | dd | 2H | - |

| C-3 | - | - | - | 48 - 52 |

| C-2, C-4 | - | - | - | 30 - 34 |

Interpretation:

-

¹H NMR : The methine proton (H-3) is the most downfield of the ring protons, appearing as a quintet due to coupling with the four neighboring protons on C-2 and C-4. The protons on C-2 and C-4 are diastereotopic, meaning they are chemically non-equivalent. They will appear as two distinct signals, each a doublet of doublets (dd), reflecting both geminal coupling to each other and vicinal coupling to H-3. The signals for the ammonium protons (-NH₃⁺) are not observed as they exchange with the D₂O solvent.

-

¹³C NMR : The carbon bearing the ammonium group (C-3) is significantly deshielded and appears furthest downfield. The two equivalent methylene carbons (C-2 and C-4) will appear as a single peak at a higher field (upfield). The exact chemical shifts can be influenced by solvent and concentration.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the key functional groups present in Thietan-3-amine hydrobromide, providing rapid confirmation of the amine salt and the aliphatic backbone.

Rationale for Experimental Protocol

For solid samples like hydrobromide salts, the potassium bromide (KBr) pellet method is a robust choice. It involves intimately mixing the sample with dry KBr powder and pressing it into a transparent disk. This minimizes scattering and produces a high-quality spectrum. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation but may yield slightly different relative peak intensities.

Detailed Experimental Protocol: IR (KBr Pellet)

-

Sample Preparation : Gently grind a small amount (~1-2 mg) of Thietan-3-amine hydrobromide with ~100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle.

-

Pellet Formation : Transfer the fine powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection : Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Visualization: IR Workflow

Caption: Workflow for IR spectroscopic analysis.

Predicted IR Data and Interpretation

The IR spectrum of a primary amine salt is distinct from that of its free base form. The most informative region is the N-H stretching region.

Table 2: Predicted IR Absorption Bands for Thietan-3-amine Hydrobromide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Strong, Broad | N-H stretch (Ammonium, -NH₃⁺) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic CH₂) |

| ~1600 - 1500 | Medium | N-H bend (Asymmetric & Symmetric) |

| ~1450 | Medium | CH₂ scissoring bend |

| 1250 - 1020 | Medium-Weak | C-N stretch |

| ~700 | Weak | C-S stretch |

Interpretation:

-

N-H Stretching : The most characteristic feature is the very broad and strong absorption band spanning from ~3100 to 2800 cm⁻¹. This is indicative of the N-H stretching vibrations within the protonated ammonium (-NH₃⁺) group, which are broadened by extensive hydrogen bonding in the solid state.[5]

-

C-H Stretching : Aliphatic C-H stretches from the methylene groups of the thietane ring will appear as sharper peaks just below 3000 cm⁻¹.[5]

-

N-H Bending : The asymmetric and symmetric N-H bending (scissoring) vibrations of the -NH₃⁺ group appear in the 1600-1500 cm⁻¹ region.[5]

-

C-N Stretching : The C-N stretching vibration is expected in the fingerprint region, typically between 1250-1020 cm⁻¹ for aliphatic amines.[5]

-

C-S Stretching : The C-S stretch is typically weak and appears at low wavenumbers, often around 700 cm⁻¹, but can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the analyte, offering definitive confirmation of its elemental composition. For a salt like Thietan-3-amine hydrobromide, soft ionization techniques like Electrospray Ionization (ESI) are ideal.

Rationale for Experimental Protocol

ESI is the method of choice because it is a soft ionization technique that allows for the analysis of polar, non-volatile compounds like amine salts. In positive ion mode (ESI+), the analyte is typically observed as the protonated molecule, [M+H]⁺, where 'M' is the neutral free base. The hydrobromide salt will dissociate in solution, and the mass spectrum will reflect the mass of the free amine, Thietan-3-amine.

Detailed Experimental Protocol: MS (ESI)

-

Sample Preparation : Prepare a dilute solution of Thietan-3-amine hydrobromide (~0.1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrumentation : The analysis is performed on a mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or TOF analyzer).

-

Data Acquisition (Positive Ion Mode) :

-

Set the instrument to positive ion detection mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-250).

-

Visualization: MS Workflow

Sources

Thietan-3-amine Hydrobromide: Stability Profile and Degradation Mitigation

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of Thietan-3-amine hydrobromide, specifically tailored for drug development professionals and senior researchers.

Technical Whitepaper | Version 1.0

Executive Summary

Thietan-3-amine hydrobromide (CAS 128861-76-7) serves as a critical four-membered heterocyclic building block in medicinal chemistry, particularly for introducing conformational constraints and altering lipophilicity in fragment-based drug discovery (FBDD).[1] While the hydrobromide salt form significantly enhances shelf-life compared to the volatile and reactive free base, the thietane core remains inherently susceptible to specific degradation vectors.

This guide delineates the physicochemical vulnerabilities of the thietane ring, specifically S-oxidation , nucleophilic ring-opening polymerization (ROP) , and photolytic cleavage . It provides a self-validating experimental framework for assessing these risks and establishing robust handling protocols.

Physicochemical Architecture & Vulnerabilities

The Thietane Ring Strain

Unlike its oxygen analog (oxetane), the thietane ring possesses a longer C-S bond (1.85 Å) and a smaller C-S-C angle (~78°), leading to a "puckered" conformation. This geometry imparts a ring strain energy of approximately 19.6 kcal/mol [1]. While this is lower than oxetane (25.5 kcal/mol), the sulfur atom's high polarizability and available lone pairs make it a "soft" nucleophile and a prime target for oxidation.

The Stabilizing Role of Hydrobromide

The free amine (Thietan-3-amine) is prone to intermolecular nucleophilic attack, where the amine of one molecule attacks the methylene carbon of another, initiating Ring-Opening Polymerization (ROP).

-

Stabilization Mechanism: Protonation of the amine to the ammonium hydrobromide salt (

) deactivates the nitrogen nucleophile, effectively suppressing dimerization and polymerization under ambient conditions. -

Residual Risk: The primary degradation risk shifts from the amine to the sulfur atom (oxidation) and the ring carbons (electrophilic susceptibility).

Degradation Pathways: Mechanistic Analysis

The degradation of Thietan-3-amine hydrobromide follows three distinct mechanistic pathways. Understanding these is prerequisite to designing stability-indicating methods.

Pathway A: Oxidative Instability (S-Oxidation)

The most prevalent degradation pathway is the oxidation of the sulfide sulfur. Even atmospheric oxygen, catalyzed by light or trace metals, can drive this reaction.

-

Stage 1 (Sulfoxide): The sulfur atom oxidizes to thietan-3-amine 1-oxide. This creates a chiral center at the sulfur, resulting in cis/trans diastereomers relative to the amine group.

-

Stage 2 (Sulfone): Further oxidation leads to the achiral thietan-3-amine 1,1-dioxide.

-

Impact: Sulfoxides and sulfones significantly alter the polarity and H-bond accepting capability of the building block, potentially ruining structure-activity relationship (SAR) studies.

Pathway B: Nucleophilic Ring Opening

Despite the salt stabilization, strong nucleophiles (or base-mediated deprotonation) can attack the

-

Mechanism: An

-like attack opens the ring, generating a reactive thiol-amine species (e.g., 1-amino-3-mercapto-propane derivatives). -

Consequence: These free thiols are highly reactive, leading to disulfide bridging (dimerization) and complex insoluble aggregates.

Pathway C: Thermal Desulfurization

At elevated temperatures (>150°C) or under specific photolytic conditions, thietane rings can undergo retro-[2+2] cycloaddition or extrusion reactions, releasing ethylene and thioformaldehyde (or sulfine if oxidized).

Visualization of Degradation Logic

Figure 1: Primary degradation vectors for Thietan-3-amine HBr. Red paths indicate critical risks.

Experimental Assessment Protocols

To validate the stability of your specific lot, the following Forced Degradation Study is recommended. This protocol is designed to be self-validating by including negative controls and mass balance checks.

Analytical Method: HPLC-MS/CAD

-

Column: C18 Reverse Phase (High aqueous stability, e.g., Acquity HSS T3).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

Note: Avoid phosphate buffers which may precipitate with HBr.

-

-

Detection:

-

MS (ESI+): Essential for identifying the M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

-

CAD (Charged Aerosol Detector): Preferred over UV for quantitation, as the thietane ring lacks a strong chromophore.

-

Stress Testing Workflow

| Stress Condition | Protocol | Target Degradation | Mechanistic Insight |

| Oxidative | 0.1M | Sulfoxide ( | Simulates long-term air exposure. Thietanes are highly sensitive here. |

| Hydrolytic (Acid) | 0.1M HCl, 60°C, 24 hours | Ring Opening (Minor) | Tests stability of the salt form in solution. |

| Hydrolytic (Base) | 0.1M NaOH, RT, 1 hour | Ring Opening / Polymerization | CRITICAL: Base neutralizes HBr, freeing the amine. Expect rapid degradation/polymerization. |

| Thermal | Solid state, 60°C, 7 days | Dimerization / Oxidation | Simulates transport conditions. |

| Photolytic | 1.2M Lux hours (ICH Q1B) | S-oxidation / Ring Cleavage | Sulfur compounds are often photosensitive. |

Experimental Workflow Diagram

Figure 2: Forced degradation workflow for stability profiling.

Handling, Storage, and Mitigation Strategies[1]

Based on the chemical liabilities identified above, the following protocols are mandatory for maintaining compound integrity >98%.

Storage Requirements

-

Atmosphere: Store strictly under Argon or Nitrogen. The HBr salt is hygroscopic; moisture absorption can lead to hydrolysis and "caking."

-

Temperature: Refrigeration (2-8°C) is recommended. For long-term storage (>6 months), store at -20°C.

-

Light: Amber vials or foil-wrapped containers are non-negotiable to prevent photo-oxidation [2].

Handling Precautions

-

Avoid Basic Conditions: Do not dissolve in basic buffers (pH > 8) unless immediately reacting. Free-basing the compound in situ is preferred over isolating the free base.

-

Solvent Selection: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as nucleophilic solvent attack (solvolysis) can occur over time. DMSO or DMF are suitable for stock solutions but must be anhydrous.

References

-

Duddeck, H. (2003). Thietanes and Thietes: Monocyclic. Comprehensive Heterocyclic Chemistry III. Elsevier.

-

PubChem. (n.d.).[1][2] Thietan-3-amine hydrobromide Compound Summary. National Library of Medicine.

-

Block, E. (2007). Thietanes and Thietes: Monocyclic. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme.

-

Meshcheryakova, S. A., et al. (2014).[3] Oxidation and Isomerism of Thietane-containing Heterocycles. Russian Journal of General Chemistry.

Sources

The Thietane Scaffold in Medicinal Chemistry: From High-Energy Intermediates to Stable Pharmacophores

Executive Summary

The thietane ring—a four-membered saturated heterocycle containing one sulfur atom—represents a high-value, underutilized scaffold in modern drug discovery.[1][2] Historically overshadowed by its oxygen counterpart (oxetane) and nitrogen counterpart (azetidine), the thietane ring offers unique physicochemical properties driven by the "soft" nature of the sulfur atom and significant ring strain (~19 kcal/mol).

This technical guide analyzes the evolution of thietanes from chemical curiosities to potent nucleoside antiviral agents (thietanoses) and modern bioisosteres (thietane-1,1-dioxides). It provides actionable protocols for synthesis and metabolic profiling, emphasizing the critical distinction between the reactive sulfide form and the metabolically stable sulfone.

Part 1: Structural Fundamentals & Chemical Biology

The "Puckered" Conformation & Ring Strain

Unlike the planar oxetane ring, thietane exists in a distinct "puckered" or butterfly conformation to minimize torsional strain between adjacent methylene groups.

-

Puckering Angle: ~26–35°, creating a specific vector for substituents at the 3-position.

-

Bond Length: C–S bonds (1.85 Å) are significantly longer than C–O bonds (1.43 Å) in oxetanes, affecting the ring's ability to fit into tight enzymatic pockets.

-

Lipophilicity: Thietanes are significantly more lipophilic than oxetanes. Replacing an oxetane oxygen with sulfur increases LogP by approximately 0.5–1.0 units, altering membrane permeability.

Bioisosterism and Metabolic Liability

The unoxidized thietane sulfur is a "soft" nucleophile and a prime target for oxidative metabolism.

-

Metabolic Trajectory: Thietane

Thietane-1-oxide (Sulfoxide) -

The Stability Paradox: While the parent thietane is susceptible to ring-opening and oxidation, the thietane-1,1-dioxide is a highly stable, polar, non-basic scaffold. It serves as a bioisostere for carbonyls or cyclic sulfones, offering rigid geometry without the metabolic liability of the sulfide.

Part 2: Historical Evolution & Therapeutic Applications

The Nucleoside Era: Thietanose

In the late 1980s and 1990s, following the discovery of the antiviral natural product Oxetanocin A, medicinal chemists synthesized sulfur analogs known as thietanoses .

-

Target: HIV Reverse Transcriptase (RT).[3]

-

Mechanism: Thietanose nucleosides mimic the sugar backbone of natural DNA/RNA. The triphosphate forms are incorporated by viral polymerases, causing chain termination.

-

The Kinase Bottleneck: Research revealed that while thietanose triphosphates are potent RT inhibitors, the initial phosphorylation by cellular kinases (e.g., deoxycytidine kinase, dCK) is often inefficient. The longer C–S bond alters the distance between the 5'-OH (or equivalent) and the kinase active site phosphate donor.

Modern Application: Thietane-1,1-Dioxides

Current research focuses on the oxidized form. The thietane-1,1-dioxide ring is used to:

-

Reduce Basicity: When substituted with amines, the electron-withdrawing sulfone reduces the pKa of the amine, improving oral absorption.

-

Increase Solubility: The sulfone group acts as a hydrogen bond acceptor.

-

Antidepressant Activity: 3-substituted thietane-1,1-dioxides have shown efficacy in rodent models (Tail Suspension Test) comparable to imipramine, with favorable ADME profiles.

Part 3: Visualization of Pathways

Diagram 1: Metabolic Fate & Toxicity Risks

This diagram illustrates the critical oxidative pathway mediated by Flavin-containing Monooxygenases (FMO) and Cytochrome P450s (CYP), leading to the stable sulfone or potentially toxic ring-opened electrophiles.

Caption: Metabolic trajectory of thietane scaffolds.[3] The transformation to the 1,1-dioxide (green path) is desired for stability, while ring opening (red path) represents a toxicity risk.

Part 4: Experimental Protocols

Protocol A: Synthesis of Thietan-3-ol

A fundamental building block for 3-substituted thietane libraries.

Principle: Nucleophilic ring opening of epichlorohydrin by hydrogen sulfide, followed by intramolecular cyclization.

Reagents:

-

Epichlorohydrin (Chloromethyloxirane)

-

Sodium Hydrosulfide (NaSH) or

with -

Solvent: Water/Ethanol

Step-by-Step Methodology:

-

Preparation: Cool a solution of

(1.1 eq) in water to 0°C. Saturate the solution with -

Addition: Add epichlorohydrin (1.0 eq) dropwise over 1 hour, maintaining temperature < 10°C. The reaction is highly exothermic.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 3 hours. The intermediate mercapto-hydrin cyclizes to the thietane.

-

Extraction: Extract the aqueous layer continuously with diethyl ether or dichloromethane (DCM) for 12 hours (thietan-3-ol is water-soluble).

-

Purification: Dry organic layer over

, concentrate carefully (thietanes can be volatile), and distill under reduced pressure or purify via silica flash chromatography (EtOAc/Hexane). -

QC Validation:

-

1H NMR (CDCl3): Look for the multiplet at

4.9 (CH-OH) and the distinct splitting of the methylene protons ( -

Odor Check: Thietanes have a characteristic sulfur smell; perform all work in a fume hood.

-

Protocol B: Microsomal Stability Assay (S-Oxidation Profiling)

To determine the metabolic half-life and identify S-oxidation vs. ring-opening.

-

Incubation: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Substrate: Add test thietane compound (1 µM final concentration).

-

Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

-

Analysis (LC-MS/MS):

-

Monitor parent depletion.

-

MRM Transitions: Set up transitions for Parent +16 (Sulfoxide) and Parent +32 (Sulfone).

-

GSH Trapping (Optional): To detect reactive ring-opened species, add Glutathione (5 mM) to the incubation and monitor for Parent + GSH adducts.

-

Diagram 2: Synthesis of Thietanose Nucleosides

This workflow details the "Xylose Route," a standard method for generating antiviral thietanose cores.

Caption: The "Xylose Route" for constructing thietanose nucleosides, utilizing the high nucleophilicity of sulfur to close the strained ring.

Part 5: Comparative Data Analysis

Table 1: Physicochemical Comparison of 4-Membered Heterocycles

| Property | Oxetane (O) | Thietane (S) | Thietane-1,1-Dioxide (SO2) | Relevance to Drug Design |

| Ring Puckering | Planar (~0°) | ~30° (Butterfly) | ~30° | Thietanes offer 3D-dimensionality; Oxetanes are flat. |

| Bond Length (C-X) | 1.43 Å | 1.85 Å | 1.85 Å | Thietane ring is physically larger; affects steric fit. |

| Dipole Moment | ~1.9 D | ~1.7 D | ~4.5 D | Dioxide is highly polar; good for solubility. |

| LogP Effect | Lowers LogP | Increases LogP | Lowers LogP | Thietane (S) is lipophilic; Dioxide is hydrophilic. |

| Metabolic Stability | Moderate (Ring opening) | Low (S-oxidation) | High | Dioxide is the preferred scaffold for in vivo stability. |

References

-

Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 2020.[4] [Link]

-

Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 2022. [Link]

-

Synthesis and Anti-HIV Activity of d- and l-Thietanose Nucleosides. Antiviral Chemistry & Chemotherapy, 2005. (Via PMC) [Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 2024. [Link]

-

3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity... Pharmaceutical Chemistry Journal, 2016. [Link]

Sources

"physical properties of Thietan-3-amine hydrobromide"

Executive Summary & Structural Context

Thietan-3-amine hydrobromide (C₃H₇NS[1]·HBr) represents a specialized subclass of four-membered sulfur heterocycles. While the hydrochloride salt (HCl) is more commercially prevalent, the hydrobromide (HBr) variant is often selected in drug development for its altered solubility profile, higher density, and distinct crystallographic packing properties.

The thietane ring is a bioisostere for cyclobutane and oxetane, introducing specific lipophilicity changes and metabolic stability profiles due to the sulfur atom's oxidation potential. This guide provides a rigorous framework for the physical characterization and handling of this strained ring system, addressing the scarcity of specific literature data for the HBr salt by deriving protocols from first-principles chemistry and analogous thietane behavior.

Physicochemical Characterization

Note: Due to the specialized nature of the HBr salt, specific melting points and solubility limits must be empirically validated. The values below represent calculated stoichiometric expectations based on the free base and analogous amine hydrobromides.

Identity & Stoichiometry

| Property | Value / Description |

| Systematic Name | Thietan-3-amine hydrobromide |

| Free Base CAS | 128861-76-7 (Reference) |

| Molecular Formula | C₃H₇NS[1][2][3] · HBr |

| Molecular Weight | 170.07 g/mol (89.16 Base + 80.91 HBr) |

| Appearance | White to off-white crystalline solid |

| Hygroscopicity | Moderate (HBr salts are typically less hygroscopic than HCl, but moisture sensitivity remains) |

Predicted Physical Properties

| Metric | Expectation | Experimental Validation Method |

| Melting Point | 190°C – 225°C (Decomposition) | Capillary method (DSC preferred to detect onset of ring-opening polymerization). |

| Solubility (Polar) | High: Water, DMSO, Methanol | Visual solubility test (Stepwise addition). |

| Solubility (Non-Polar) | Negligible: Hexanes, Et₂O, DCM | Gravimetric analysis of supernatant. |

| pKa (Conjugate Acid) | ~8.0 – 8.5 (Estimated) | Potentiometric titration. |

Structural Analysis & Spectroscopy (NMR/IR)

The thietane ring exists in a puckered conformation ("butterfly" shape) to relieve torsional strain. This puckering creates distinct splitting patterns in NMR spectroscopy.

¹H-NMR Interpretation (DMSO-d₆)

-

δ ~8.0–8.5 ppm (Broad, 3H): Ammonium protons (–NH₃⁺). Broadening indicates exchange with solvent moisture.

-

δ ~4.6 ppm (Multiplet, 1H): The methine proton at position 3 (CH–NH₃⁺). This signal is deshielded by the nitrogen and split by the four adjacent methylene protons.

-

δ ~3.2–3.6 ppm (Multiplet, 4H): The methylene protons at positions 2 and 4 (CH₂–S).

-

Critical Insight: Due to ring puckering, these protons are chemically equivalent but magnetically non-equivalent (AA'BB' system), often appearing as a complex higher-order multiplet rather than a simple triplet/doublet.

-

Infrared (IR) Fingerprint

-

2800–3000 cm⁻¹: C–H stretching (strained ring C–H bonds often shift slightly higher).

-

~2500–3200 cm⁻¹: Broad N–H stretching (Amine salt).

-

~600–700 cm⁻¹: C–S stretching (Weak/Moderate).

Stability & Degradation Logic

The thietane ring possesses significant ring strain (~80 kJ/mol), making it susceptible to nucleophilic ring-opening and oxidation. The HBr salt form mitigates amine-catalyzed self-polymerization, but thermal and oxidative risks persist.

Degradation Pathways

-

Oxidation: The sulfur atom is easily oxidized to the sulfoxide (1-oxide) and sulfone (1,1-dioxide). This is accelerated by peroxides or exposure to air in solution.

-

Ring Opening: Strong nucleophiles or excessive heat can cleave the C–S bond, leading to linear thiol byproducts.

Analytical Workflow Diagram

The following diagram outlines the logical flow for validating the purity and identity of incoming Thietan-3-amine HBr batches.

Figure 1: Step-wise analytical protocol for validating Thietan-3-amine HBr, prioritizing non-destructive structural confirmation before quantitative purity assays.

Experimental Protocols

Bromide Content Determination (Titration)

Rationale: To distinguish the HBr salt from the HCl salt or free base, and to calculate the precise salt stoichiometry (e.g., is it a hemi-salt or mono-salt?).

Protocol:

-

Dissolution: Dissolve 100 mg of Thietan-3-amine HBr in 50 mL of deionized water.

-

Acidification: Add 1 mL of 5% Nitric Acid (HNO₃) to prevent amine interference.

-

Titration: Titrate with 0.1 M Silver Nitrate (AgNO₃) solution using a potentiometric electrode (silver/sulfide ISE).

-

Calculation:

-

Target: Theoretical Br% = 46.98%.

-

Solubility & Stability Stress Test

Rationale: Thietanes are prone to polymerization. This test confirms the compound is stable in the intended vehicle.

Protocol:

-

Prepare a 10 mM solution in DMSO-d₆.

-

Acquire an initial ¹H-NMR spectrum (T=0).

-

Store the NMR tube at ambient temperature for 24 hours.

-

Acquire a second spectrum (T=24h).

-

Analysis: Look for the emergence of new multiplets in the 2.5–3.0 ppm range (indicative of ring-opened linear thiols or disulfide formation) or downfield shifts (sulfoxide formation).

References

-

PubChem. (n.d.).[1][4] Thietan-3-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Contextual reference for 4-membered heterocycle properties).

- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Thietane-Containing Building Blocks. Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). Thietan-3-amine hydrochloride Safety Data Sheet. Merck KGaA.

Sources

An In-Depth Technical Guide to the Safe Handling of Thietan-3-amine Hydrobromide

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of Thietan-3-amine hydrobromide. As thietane-containing scaffolds are increasingly utilized as building blocks in medicinal chemistry and drug discovery, a thorough understanding of their safe handling is paramount for protecting researchers and ensuring experimental integrity.[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals, synthesizing data from analogous chemical structures and established laboratory safety practices to provide a robust operational framework.

Compound Profile and Hazard Identification

Thietan-3-amine hydrobromide is a heterocyclic organic salt. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, a reliable hazard profile can be constructed by examining its structural components: a reactive thietane ring, a primary amine group, and a hydrobromide salt. The safety profile is therefore analogous to other amine hydrobromides and irritant chemical solids.[5][6][7][8]

Table 1: Chemical and Physical Properties of Thietan-3-amine and its Hydrobromide Salt

| Property | Value | Source |

| Compound Name | Thietan-3-amine hydrobromide | - |

| Molecular Formula | C₃H₈BrNS | [9] |

| CAS Number | 943437-99-8 | [10] |

| Related CAS (Free Base) | 128861-76-7 | [9] |

| Molecular Weight (Free Base) | 89.16 g/mol | [9] |

| Appearance | Likely a white to off-white crystalline solid | (Inference) |

GHS Hazard Profile (Presumed)

The hazard classification below is extrapolated from safety data for structurally similar compounds, such as methylamine hydrobromide and 2-bromoethylamine hydrobromide.[5][7][8] The primary risks involve irritation upon contact and harm if ingested or inhaled.

Table 2: Presumed GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code(s) | Hazard Statement Description |

| Acute Toxicity, Oral | GHS07 | Warning | H302 | Harmful if swallowed.[5][7] |

| Skin Corrosion/Irritation | GHS07 | Warning | H315 | Causes skin irritation.[5][6][7] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319 | Causes serious eye irritation.[5][6][7] |

| Specific Target Organ Toxicity | GHS07 | Warning | H335 | May cause respiratory irritation.[5][7] |

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management follows a "Hierarchy of Controls" model. This approach prioritizes systemic changes over individual actions to provide more robust and reliable safety. The causality is simple: it is more effective to remove or reduce a hazard at its source than to rely solely on an individual's ability to protect themselves.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

The primary risk from Thietan-3-amine hydrobromide as a solid is the inhalation of fine dust particles and contamination of surfaces. Therefore, all handling of the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure.[5][7][11] This is a non-negotiable control to mitigate respiratory exposure (H335).

Administrative Controls: Standard Operating Procedures (SOPs)

-

Designated Areas: All work with Thietan-3-amine hydrobromide must be restricted to a designated and clearly labeled area within the laboratory.

-

Training: Personnel must be fully trained on the specific hazards and handling procedures outlined in this guide before commencing any work.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6][12]

Personal Protective Equipment (PPE): The Final Barrier

PPE is selected to guard against the specific hazards identified in Section 1. It should be considered the last line of defense after engineering and administrative controls have been implemented.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard. | Protects against direct eye contact, which can cause serious irritation (H319).[5][6][7] |

| Hand | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact, which causes irritation (H315).[6][7][13] Contaminated gloves must be removed and disposed of properly. |

| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[5][11] |

| Respiratory | Not typically required if handled exclusively within a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory. | Prevents inhalation of dust, which may cause respiratory irritation (H335).[5][7][13] |

Experimental Protocol: Weighing and Handling Workflow

This protocol provides a self-validating system for the safe weighing and dissolution of Thietan-3-amine hydrobromide. Each step is designed to minimize exposure and contamination.

Caption: Step-by-step workflow for safely weighing and handling the solid compound.

Step-by-Step Methodology

-

Preparation:

-

Verify that the chemical fume hood is operational and airflow is adequate.

-

Don all required PPE as specified in Table 3.

-

Assemble all necessary materials inside the fume hood: the stock container of Thietan-3-amine hydrobromide, spatula, weigh paper or container, and the receiving flask or vessel.

-

-

Weighing and Transfer:

-

Tare the analytical balance with the weigh vessel inside the fume hood.

-

Slowly open the stock container. Avoid any sudden movements that could aerosolize the fine powder.

-

Using a clean spatula, carefully transfer the desired amount of solid to the weigh vessel.

-

Securely close the stock container and place it to the side.

-

Carefully add the weighed solid to the reaction vessel.

-

-

Dissolution:

-

Slowly add the desired solvent to the reaction vessel, directing the stream to the side of the vessel to avoid splashing.

-

Once the solid is dissolved, the solution can be handled outside the fume hood if the vessel is securely capped.

-

-

Cleanup and Decontamination:

-

Carefully wipe the spatula, balance, and any contaminated surfaces within the fume hood with a damp cloth to collect any residual dust.

-

Dispose of all contaminated disposable items (e.g., weigh paper, gloves, wipes) into a designated solid hazardous waste container.

-

Remove PPE in the correct order (gloves first, then lab coat, then goggles).

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical. These protocols are based on standard first-aid measures for this class of chemicals.[5][7][13][14]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][13][14]

-

Skin Contact: Immediately remove all contaminated clothing.[5][14] Flush the affected skin with copious amounts of water for at least 15 minutes.[13][14] Seek medical advice if irritation persists.[6][7]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13][14] Remove contact lenses if present and easy to do.[5][14] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5][14] Rinse the mouth thoroughly with water.[5][7][14] If the person is conscious, have them drink one or two glasses of water. Call a poison control center or doctor immediately.[5][7][14]

-

Small Spills:

-

Ensure the area is well-ventilated (fume hood is on).

-

Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Avoid sweeping or any action that creates dust.

-

Carefully scoop the material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable cleaning agent and wipe it down.

-

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.

-

Conditions: Store in a cool, dry, and well-ventilated area.[5][11] The container should be kept tightly closed.[5][7][11]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[5][7][14]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases. Amines can react exothermically with acids, although as a hydrobromide salt, it is already acidic. Contact with strong bases will liberate the free amine.

References

- Kao Chemicals. (2021, November 3). SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- ChemicalBook. (2025, July 19). 3-thietan-1-ol - Safety Data Sheet.

- UCPA LLC. MATERIAL SAFETY DATA SHEET. Greenbook.net.

- New Jersey Department of Health. Triethylamine - Hazardous Substance Fact Sheet.

- Enamine. Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.

- Fisher Scientific. (2012, July 27). SAFETY DATA SHEET.

- TCI Chemicals. SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). Thietan-3-amine. PubChem Compound Database.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- The Journal of Organic Chemistry. (2024, October 11). Synthesis of 3,3-Disubstituted Thietane Dioxides.

- Chemical Safety. (n.d.). thietan-3-ol (10304-16-2).

- Fisher Scientific. (2012, May 1). 2 - SAFETY DATA SHEET.

- ECHEMI. (n.d.). Buy Thietan-3-amine hydrobromide from JHECHEM CO LTD.

- ChemRxiv. (n.d.). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery.

- ResearchGate. (2024, May 29). Synthesis Methods of 3-Amino Thietane and its Derivatives.

- National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice.

- Fisher Scientific. Thiamine hydrochloride - SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). Recent synthesis of thietanes. PMC.

- Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.

- National Academies Press. (n.d.). LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE.

- Wikipedia. (n.d.). Thietane.

- HM Publishers. (2024, May 30). Synthesis Methods of 3-Amino Thietane and its Derivatives.

- BLD Pharm. (n.d.). 128861-78-9|Thietan-3-amine hydrochloride|BLD Pharm.

- P2 InfoHouse. (n.d.). Prudent Practices for Handling Hazardous Chemicals in Laboratories.

- Guidechem. (n.d.). 3-thietan-1-ol 10304-16-2 wiki.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. journal.hmjournals.com [journal.hmjournals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Thietan-3-amine | C3H7NS | CID 14594132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. chemical.kao.com [chemical.kao.com]

An In-depth Technical Guide to Theoretical Studies on Thietane Ring Strain and Reactivity

Abstract

The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique stereoelectronic properties, largely dictated by inherent ring strain, render it a fascinating scaffold for synthetic exploration and a valuable bioisostere in drug design.[1][3] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to understand and predict the behavior of thietanes. We will delve into the origins and quantification of ring strain, the sophisticated computational tools used to model its structure and reactivity, and the practical application of these theoretical insights in the rational design of novel therapeutics. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical chemistry to unlock the full potential of the thietane motif.

The Energetic Landscape: Understanding Ring Strain in Thietane

The reactivity of cyclic molecules is intrinsically linked to their stability, which is often discussed in terms of ring strain. This strain arises from the deviation of bond angles and lengths from their ideal, unstrained values, leading to higher potential energy. In the case of thietane, this stored energy is a critical driver of its chemical behavior, particularly its propensity for ring-opening reactions.[4]

The total ring strain energy (RSE) is a composite of three primary factors:

-

Angle Strain (Baeyer Strain): The compression of internal bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. The C-S-C bond angle in thietane is significantly compressed to approximately 78°.[5]

-

Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent C-H and C-S bonds, which are forced into non-ideal dihedral angles by the ring's conformation.

-

Transannular Strain (van der Waals Strain): Steric repulsion between non-bonded atoms across the ring, although this is less significant in a small ring like thietane compared to medium-sized rings.

Unlike its oxygen analogue, oxetane, thietane possesses a lower ring strain. This is attributed to the larger size and higher polarizability of the sulfur atom compared to oxygen. The longer C-S bonds (approx. 1.85 Å) and the smaller C-S-C bond angle preference for sulfur help to alleviate some of the angle and torsional strain that would be present in a purely carbocyclic four-membered ring.[6]

A computational study comparing four-membered and three-membered heterocycles provides quantitative insight into these differences.[7]

| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |

| Oxirane | 3-membered | Oxygen | 27.3[7] |

| Thiirane | 3-membered | Sulfur | 19.8[7] |

| Oxetane | 4-membered | Oxygen | 25.5[7] |

| Thietane | 4-membered | Sulfur | 19.6 [7] |

| Table 1: A comparison of computationally derived ring strain energies for common small-ring heterocycles. The data highlights that thietane has a strain energy comparable to its three-membered sulfur analogue, thiirane, and significantly less than the oxygen-containing rings. |

This data is crucial, as it immediately suggests that while thietane is strained, ring strain relief is not the only factor governing its reactivity; electronic effects associated with the sulfur atom play a profound role.[6][7]

Computational Arsenal: Methodologies for Probing Thietane Systems

Modern computational chemistry provides a powerful toolkit for dissecting the structure, stability, and reactivity of molecules like thietane.[6] These methods allow for the calculation of molecular properties that are difficult or impossible to measure experimentally.

Key Theoretical Approaches

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry, offering a favorable balance between computational expense and accuracy.[6] DFT methods, such as those employing the B3LYP functional, are well-suited for geometry optimizations, frequency calculations, and determining the electronic properties of thietane and its derivatives.

Møller-Plesset Perturbation Theory (MP2): For reactions where electron correlation is particularly important, such as nucleophilic substitution reactions, MP2 theory provides a higher level of accuracy than many standard DFT functionals.[7] It is often used as a benchmark for validating DFT results.

Basis Sets: The choice of basis set is critical for obtaining reliable results. For sulfur-containing compounds and reactions involving anions or lone pairs, it is essential to use basis sets that include both polarization and diffuse functions, such as 6-31+G(d).[7] The diffuse functions are crucial for accurately describing the electron distribution of lone pairs and anionic species.[7]

Protocol: Calculating Ring Strain Energy via Homodesmotic Reactions

A reliable method for calculating RSE is through the use of isodesmic or, more accurately, homodesmotic reactions.[8] These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved.[9] This approach effectively cancels out systematic errors in the calculation, leading to a more accurate determination of the strain energy.[8]

Step-by-Step Protocol:

-

Define the Homodesmotic Reaction: Construct a balanced equation where the strained ring (thietane) is a reactant, and the products are unstrained, open-chain molecules that preserve the count of each type of chemical bond (e.g., C-S, C-C, C-H).

-

Reaction: Thietane (c-C₃H₆S) + 2 CH₃CH₃ → CH₃CH₂SCH₃ + CH₃CH₂CH₃

-

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each molecule in the reaction (thietane, ethane, ethyl methyl sulfide, and propane). A suitable level of theory would be B3LYP/6-31+G(d) or MP2(full)/6-31+G(d).[7]

-

Energy Calculation: From the output of the frequency calculations, obtain the zero-point corrected electronic energies (E₀) for each optimized structure.

-

Calculate Reaction Enthalpy (ΔH_rxn): Compute the overall enthalpy change for the homodesmotic reaction at 0 K.

-

ΔE_rxn = [E₀(CH₃CH₂SCH₃) + E₀(CH₃CH₂CH₃)] - [E₀(c-C₃H₆S) + 2 * E₀(CH₃CH₃)]

-

-

Determine Ring Strain Energy: The Ring Strain Energy (RSE) is the negative of the calculated reaction energy.

-

RSE = -ΔE_rxn

-

This self-validating system works because any inaccuracies in calculating the energy of a specific bond type (like a C-S bond) are likely to be similar on both sides of the equation, thus canceling each other out.

A Molecular Orbital Perspective on Thietane's Reactivity

Molecular Orbital (MO) theory provides a more nuanced picture of chemical bonding and reactivity than simple Lewis structures.[10][11] In thietane, the interaction of the sulfur 3p orbitals with the carbon 2p orbitals of the ring framework defines the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern its reactivity.

The HOMO of thietane is primarily composed of a non-bonding lone pair on the sulfur atom (n_S). This makes the sulfur atom a nucleophilic center, susceptible to attack by electrophiles (e.g., oxidation, alkylation). The LUMO is a σ* antibonding orbital associated with the C-S bonds. Nucleophilic attack typically targets one of the carbon atoms adjacent to the sulfur, injecting electron density into this C-S σ* orbital, which leads to bond cleavage and ring-opening.

The significant ring strain in thietane contributes to a lowering of the LUMO's energy and a raising of the HOMO's energy compared to an unstrained acyclic thioether. A lower LUMO makes the ring more susceptible to nucleophilic attack, while a higher HOMO makes the sulfur lone pairs more reactive towards electrophiles.

Modeling Thietane Reactivity: The Ring-Opening Reaction

Computational chemistry can accurately model the entire energy profile of a chemical reaction, including the reactants, products, and the high-energy transition state that connects them.[6] This is invaluable for understanding reaction mechanisms and predicting reaction rates.

Theoretical Protocol for Modeling Nucleophilic Ring-Opening:

-

System Setup: Build the initial complex of the thietane molecule and the incoming nucleophile (e.g., ammonia, as studied by Bachrach and Mulcahy[7]).

-

Transition State (TS) Search: Perform a transition state optimization (e.g., using the Berny algorithm in Gaussian). This involves locating the first-order saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction.

-

TS Verification: A true transition state must have exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate (the breaking of the C-S bond and formation of the C-Nu bond).

-

Intrinsic Reaction Coordinate (IRC) Calculation: From the verified transition state, run an IRC calculation in both the forward and reverse directions. This traces the lowest energy path down from the transition state to connect it to the reactant complex and the ring-opened product, confirming the TS links the desired minima.

-

Energy Profile Construction: Calculate the relative energies of the reactants, transition state, and products to determine the activation energy barrier (ΔE‡) and the overall reaction energy (ΔE_rxn).

Application in Drug Design: A Computational Perspective

The thietane ring is an increasingly popular structural motif in medicinal chemistry.[1][12] Its appeal lies in its ability to act as a "three-dimensional" bioisosteric replacement for more common, planar groups like phenyl rings or conformationally flexible alkyl chains. The rigid, puckered structure of the thietane ring can orient substituents in precise vectors, enhancing binding affinity and selectivity for biological targets.[1] Furthermore, its introduction can favorably modulate key drug-like properties.[1][2]

Modulating Physicochemical Properties

Computational models are instrumental in predicting how the incorporation of a thietane moiety will affect a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A key insight from recent studies is the concept of the thietane as a "three-in-one" fragment, where the oxidation state of the sulfur atom provides a powerful handle for fine-tuning molecular properties.[13]

-

Thietane (S(II)): The parent sulfide is relatively non-polar. Its lipophilicity is comparable to its cyclobutane analogue.[13]

-

Thietane S-oxide (Sulfoxide, S(IV)): Introducing an oxygen atom creates a polar sulfoxide group, significantly decreasing lipophilicity (LogD) and increasing the acidity of neighboring protons.

-

Thietane S,S-dioxide (Sulfone, S(VI)): The sulfone is highly polar and acts as a strong hydrogen bond acceptor. Thietane sulfones are markedly less lipophilic and can drastically alter the pKa of nearby functional groups, often surpassing even oxetanes in polarity.[13]

| Thietane Analogue | Sulfur Oxidation State | Relative Polarity | Effect on Acidity/Basicity |

| Thietane | II | Low | Baseline |

| Thietane S-oxide | IV | Medium | Increases acidity / Decreases basicity |

| Thietane S,S-dioxide | VI | High | Strongly increases acidity / Strongly decreases basicity |

| Table 2: The influence of sulfur oxidation state on the physicochemical properties of thietane derivatives. This tunable polarity allows medicinal chemists to rationally design molecules with optimized solubility and permeability profiles.[13] |

A Logic Flow for Thietane-Based Drug Design

Theoretical studies form the foundation of a rational design cycle. By predicting the impact of structural modifications in silico, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

Conclusion

Theoretical and computational studies are indispensable for a modern understanding of thietane chemistry. They provide a quantitative framework for grasping the subtleties of its ring strain, a detailed map of its electronic structure, and a predictive engine for its reactivity. By accurately calculating strain energies, modeling reaction pathways, and predicting the physicochemical consequences of structural modifications, these in silico techniques empower researchers to harness the unique properties of the thietane ring. For professionals in drug discovery, this translates into a more rational, efficient, and ultimately more successful approach to designing the next generation of therapeutics.

References

- Vertex AI Search. (2025).

- BenchChem. (2025).

- Bach, R. D. (2020).

- Wang, Y., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.

- Wikipedia. (n.d.). Thietane.

- ResearchGate. (n.d.).

- Li, Z., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry.

- ResearchGate. (n.d.).

- Bachrach, S. M., & Mulcahy, S. P. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. DTIC.

- Block, E. (n.d.). Synthesis of Thietanes. Science of Synthesis.

- Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

- ResearchGate. (2020). Recent synthesis of thietanes.

- Stepan, A. F., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv.

- ResearchGate. (n.d.).

- ResearchGate. (2020).

- Chad's Prep. (2021). 9.5 Molecular Orbital Theory (MO Theory) Simplified | General Chemistry. YouTube.

- Acta Crystallographica Section E. (n.d.). Crystal structure of [μ2-3,3-dimethyl-4-(propan-2-ylidene)

- Open Research Repository. (n.d.). 4.3.

- It's Chemistry Time. (2022). Thietanes-(4Member Heterocyclic ring of Sulfur) Synthesis+Reaction. YouTube.

- Khan Academy. (n.d.). Introduction to Molecular orbital theory.

- Chemistry Classes by Vijay Yadav. (2020). Thietane: Preparation and Reactivity. YouTube. WP-vOGR8_oyqtZGewLQ=)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. What are the four - membered rings in the study of computational chemistry? - Blog - BTC Pharmaceuticals [btcpharmtech.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

The Thietane Ring in Modern Drug Discovery: A Technical Guide to the Structural Analogues of Thietan-3-amine

Introduction: The Emergence of the Thietane Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, saturated heterocycles have garnered significant attention for their ability to confer advantageous physicochemical properties upon drug candidates, such as improved solubility, metabolic stability, and three-dimensionality.[1] While azetidine and oxetane rings have been extensively explored, the thietane ring—a four-membered heterocycle containing a sulfur atom—has emerged from relative obscurity to become a valuable scaffold in medicinal chemistry.[2] Its unique stereoelectronic properties and the versatility of the sulfur atom, which can exist in multiple oxidation states (sulfide, sulfoxide, and sulfone), offer a rich design space for chemists to explore.[3]

This technical guide provides an in-depth exploration of the structural analogues of Thietan-3-amine hydrobromide, a key building block for introducing the thietane motif. We will delve into the synthesis, physicochemical properties, and biological applications of these analogues, offering a comprehensive resource for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

The Core Scaffold: Thietan-3-amine and its Physicochemical Landscape

Thietan-3-amine serves as a versatile precursor for a diverse array of structural analogues. The primary amine handle provides a convenient point for functionalization, allowing for the introduction of various substituents to modulate the compound's properties and biological activity.

Fundamental Physicochemical Properties

The thietane ring imparts a unique set of physicochemical characteristics that distinguish it from its carbocyclic and other heterocyclic counterparts. Understanding these properties is crucial for rational drug design.

| Property | Thietane | Cyclobutane | Azetidine | Oxetane |

| Dipole Moment (D) | ~1.8 | 0 | ~1.3 | ~1.9 |

| pKa (of conjugate acid) | ~8.5-9.5 (for 3-amino derivatives) | N/A | ~10.5-11.5 | N/A |

| logP (calculated) | ~0.5 (for Thietan-3-amine) | ~1.5 | ~0.1 | ~-0.2 |

Note: These are approximate values and can vary based on substitution and the specific computational or experimental method used.

The presence of the sulfur atom in the thietane ring leads to a higher dipole moment compared to cyclobutane, influencing its polarity and interaction with biological targets. The basicity of the 3-amino group is a critical parameter, and as we will explore, it is significantly influenced by the oxidation state of the sulfur atom and the nature of other substituents on the ring.

Navigating the Synthetic Landscape: Crafting Thietan-3-amine Analogues

The synthesis of Thietan-3-amine and its derivatives can be approached through several strategic pathways. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthesis of the Thietane Core

A common and efficient route to the thietane core involves the cyclization of 1,3-difunctionalized propane derivatives. For instance, the reaction of 1,3-dibromopropane with a sulfide source is a well-established method.[4]

Caption: General synthesis of the thietane ring.

A key intermediate for many 3-substituted thietanes is thietan-3-one. This can be prepared from thietan-3-ol through oxidation.[5]

Functionalization of the 3-Amino Group

With Thietan-3-amine hydrobromide as the starting point, a vast chemical space of analogues can be accessed through various N-functionalization reactions.

1. N-Alkylation: Direct alkylation of the amine with alkyl halides is a fundamental method for introducing alkyl substituents.[6]

2. Reductive Amination: A versatile one-pot method for synthesizing N-alkyl and N-aryl thietan-3-amines involves the reaction of thietan-3-one with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.[6]

3. N-Acylation and N-Sulfonylation: The formation of amides and sulfonamides is readily achieved by reacting Thietan-3-amine with acylating or sulfonylating agents, respectively. These functional groups are prevalent in many drug molecules.[6]

4. Urea and Carbamate Formation: The reaction of Thietan-3-amine with isocyanates or chloroformates provides access to the corresponding urea and carbamate derivatives.[6]

Caption: Synthetic routes to N-substituted Thietan-3-amine analogues.

Ring-Substituted Analogues

The synthesis of analogues with substituents directly on the thietane ring allows for fine-tuning of stereochemistry and physicochemical properties. For example, 2-substituted thietanes can be prepared through various cyclization strategies.[4]

Oxidation of the Sulfur Atom: Thietane S-Oxides and S,S-Dioxides

The oxidation state of the sulfur atom has a profound impact on the properties of the thietane ring. Thietane S-oxides and S,S-dioxides are significantly more polar and can act as hydrogen bond acceptors.[3]

Experimental Protocol: Synthesis of Thietan-3-amine S,S-dioxide

-

Dissolve Thietan-3-amine hydrobromide in a suitable solvent such as methanol.

-

Add a neutralizing agent , for instance, sodium bicarbonate, to liberate the free amine.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent , such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while monitoring the temperature.

-

Stir the reaction mixture at room temperature until the oxidation is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding a reducing agent like sodium sulfite.

-

Extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. benchchem.com [benchchem.com]

Introduction: The Emergence of Strained Heterocycles in Modern Drug Discovery

An In-Depth Technical Guide to the Commercial Availability and Application of Thietan-3-amine Hydrobromide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates is relentless. Among the various strategies employed, the incorporation of small, strained heterocyclic rings has emerged as a powerful tool for modulating properties such as solubility, metabolic stability, lipophilicity, and target engagement. While oxetanes and azetidines have been extensively explored, the thietane ring, a four-membered sulfur-containing heterocycle, is rapidly gaining attention as a versatile bioisostere and a valuable building block.[1][2] This guide focuses on Thietan-3-amine hydrobromide, a key intermediate that provides a gateway to a diverse range of functionalized thietane derivatives for applications in drug discovery and development. We will delve into its commercial availability, synthesis, physicochemical properties, and its strategic application in the design of novel therapeutics.

Commercial Availability and Supplier Overview

Thietan-3-amine and its salt forms, primarily the hydrobromide and hydrochloride, are available from a variety of chemical suppliers specializing in building blocks for research and development. The availability of these starting materials is a critical first step for any research program intending to explore this chemical space. Below is a comparative table of representative suppliers. It is important to note that while the hydrobromide (CAS No. 176963-36-9, though less commonly cited than the free base or hydrochloride) and hydrochloride (CAS No. 128861-78-9) are often used interchangeably, researchers should confirm the specific salt form and its associated properties from the supplier's documentation.

| Supplier | Product Name | CAS Number | Purity/Specifications | Notes |

| Sigma-Aldrich | Thietan-3-amine hydrochloride | 128861-78-9 | ≥95% | Available through Aldrich Partner Ambeed, Inc. |

| BLD Pharm | Thietan-3-amine hydrochloride | 128861-78-9 | ≥97% | Stored under inert atmosphere. |

| Alfa Chemistry | Thietan-3-amine hydrobromide | 128861-76-7 (free base) | Varies | Listed as a key product. |

| JHECHEM CO LTD | Thietan-3-amine hydrobromide | 943437-99-8 | Varies | Manufactory with several years of experience. |

| APAC Pharmaceutical, LLC | Thietan-3-amine hydrobromide | 128861-76-7 (free base) | Varies | US-based supplier. |

| NE Scientific | Thietan-3-amine hydrobromide | 128861-76-7 (free base) | Varies | US-based supplier. |

| A.J Chemicals | Thietaneamine hydrobromide | 128861-76-7 (free base) | Varies | India-based supplier. |

Note: The CAS number for the hydrobromide salt can be inconsistent across suppliers. Researchers are advised to verify the structure and specifications with the chosen supplier.

Physicochemical Properties and Strategic Value in Drug Design

The strategic value of the thietane ring lies in its unique three-dimensional structure and the influence of the sulfur atom on the molecule's electronic properties. This combination offers a distinct alternative to more commonly used carbocyclic and heterocyclic scaffolds like cyclobutane and oxetane.